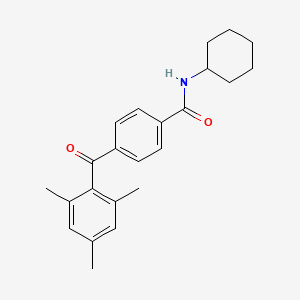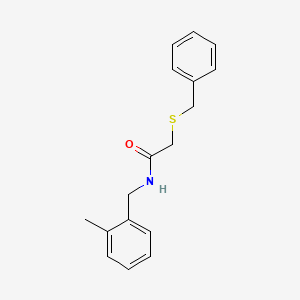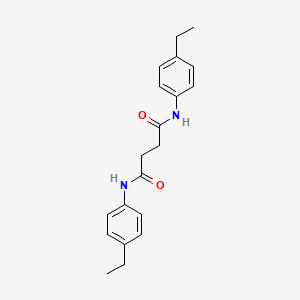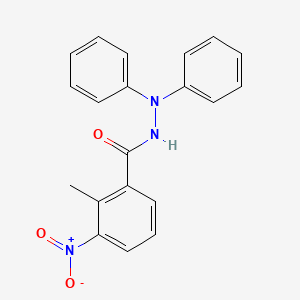
N-cyclohexyl-4-(mesitylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(mesitylcarbonyl)benzamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in research and development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(mesitylcarbonyl)benzamide is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. It has been shown to inhibit the activity of several proteins such as histone deacetylases (HDACs) and protein kinase C (PKC). It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(mesitylcarbonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting HDAC activity. It has also been shown to reduce inflammation by inhibiting the activity of PKC. It has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-4-(mesitylcarbonyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-4-(mesitylcarbonyl)benzamide. One of the directions is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, there is a need to develop more efficient synthesis methods and improve its solubility and pharmacokinetics.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(mesitylcarbonyl)benzamide involves the reaction of cyclohexylamine with 4-(mesitylcarbonyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
N-cyclohexyl-4-(mesitylcarbonyl)benzamide has been used in various scientific research applications such as drug discovery, medicinal chemistry, and pharmacology. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool in biochemical and biophysical studies.
properties
IUPAC Name |
N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h9-14,20H,4-8H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWQHFUSYUKMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)





![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)